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isopenicillin N(1-) -

isopenicillin N(1-)

Catalog Number: EVT-1596045
CAS Number:
Molecular Formula: C14H20N3O6S-
Molecular Weight: 358.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isopenicillin N(1-) is conjugate base of isopenicillin N. It is a conjugate base of an isopenicillin N.
Overview

Isopenicillin N is a pivotal compound in the biosynthesis of penicillins and cephalosporins, serving as an intermediate in these antibiotic pathways. It is synthesized through the catalytic activity of isopenicillin N synthase, which facilitates the conversion of specific substrates into this compound. The significance of isopenicillin N lies in its role as a precursor for various penicillin derivatives, making it essential for pharmaceutical applications.

Source

Isopenicillin N is primarily derived from the fermentation processes of certain fungal strains, particularly Penicillium chrysogenum and Aspergillus chrysogenum. These organisms are known for their ability to produce significant quantities of isopenicillin N under controlled laboratory conditions .

Classification

Isopenicillin N belongs to the class of beta-lactam antibiotics, characterized by their four-membered lactam ring structure. It is classified as a penicillin derivative, specifically acting as a precursor to other more complex penicillins.

Synthesis Analysis

Methods

The synthesis of isopenicillin N can be achieved through both biosynthetic and chemical methods. The most common approach involves microbial fermentation, where strains such as Aspergillus chrysogenum TD189 are cultivated to produce high yields of isopenicillin N. A preparative purification protocol has been developed that includes several steps:

  1. Fermentation: Cultivation of Aspergillus chrysogenum TD189, which has been genetically engineered to enhance isopenicillin N production.
  2. Filtration and Precipitation: The culture broth is treated with acetone and filtered through charcoal and hydrophobic resin columns.
  3. Lyophilization: The cleared broth is lyophilized to concentrate the metabolites.
  4. Column Chromatography: Further purification is achieved using Sephadex G-25 and semi-preparative high-performance liquid chromatography (HPLC) to isolate pure isopenicillin N .

Technical Details

The HPLC system used for purification typically employs a dual absorbance detector and a binary pump setup, with specific mobile phases optimized for effective separation. For instance, ammonium formate buffer (pH 3.5) may be used alongside methanol to achieve desired separation characteristics .

Molecular Structure Analysis

Structure

Isopenicillin N features a beta-lactam ring fused with a thiazolidine ring, characteristic of penicillins. Its molecular formula is C₁₁H₁₃N₃O₄S, which reflects its complex structure composed of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

The compound's molecular weight is approximately 273.31 g/mol. The structural configuration includes specific stereochemistry around the beta-lactam ring that influences its biological activity.

Chemical Reactions Analysis

Reactions

Isopenicillin N undergoes various chemical reactions that are critical for its conversion into more potent antibiotics. Key reactions include:

  1. Acylation: Isopenicillin N can be acylated to form different penicillins by reacting with acyl donors such as phenylacetyl-CoA.
  2. Hydrolysis: Under certain conditions, the beta-lactam ring can hydrolyze, leading to degradation products that may affect stability and efficacy.

Technical Details

The enzymatic activity involved in these transformations often requires specific conditions such as pH and temperature optimization to maximize yield and minimize degradation .

Mechanism of Action

Process

The mechanism by which isopenicillin N exerts its effects involves binding to bacterial transpeptidases, enzymes critical for cell wall synthesis in bacteria. By inhibiting these enzymes, isopenicillin N disrupts cell wall formation, leading to bacterial lysis and death.

Data

Physical and Chemical Properties Analysis

Physical Properties

Isopenicillin N appears as a white crystalline powder under standard laboratory conditions. It has a melting point ranging from 120°C to 130°C.

Chemical Properties

  • Solubility: Isopenicillin N is soluble in water and methanol but exhibits limited solubility in organic solvents.
  • Stability: The compound shows sensitivity to heat and acidic conditions, which can lead to hydrolysis of the beta-lactam ring.

Relevant Data or Analyses

Stability studies indicate that isopenicillin N decomposes following first-order kinetics under various pH conditions and temperatures, necessitating careful storage practices .

Applications

Scientific Uses

Isopenicillin N serves multiple purposes in scientific research:

  • Antibiotic Development: As a precursor for synthesizing various penicillins, it plays a crucial role in developing new antibiotics.
  • Biochemical Studies: It provides a substrate for enzymatic assays aimed at understanding penicillin biosynthesis mechanisms.
  • Pharmaceutical Research: Investigations into modifying its structure can lead to novel antibiotic formulations with enhanced efficacy against resistant bacterial strains .
Enzymatic Biosynthesis of β-Lactam Antibiotics

Role of Isopenicillin N(1−) in Penicillin/Cephalosporin Biosynthetic Pathways

Isopenicillin N(1−) (IPN) serves as the pivotal branch point intermediate in the biosynthesis of both penicillin and cephalosporin antibiotics. The formation of IPN from δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) is catalyzed by isopenicillin N synthase (IPNS), a non-heme iron(II)-dependent oxidase. This reaction involves a unique four-electron oxidative cyclization that simultaneously forms the β-lactam and thiazolidine rings characteristic of all penicillins. The process consumes one molecule of oxygen and releases two water molecules without incorporating oxygen atoms into the IPN structure [1] [3] [8].

Following its synthesis, IPN undergoes distinct enzymatic transformations depending on the microbial host:

  • Penicillin biosynthesis: In Penicillium chrysogenum, IPN is converted to hydrophobic penicillins (e.g., penicillin G) via acyl-coenzyme A:6-aminopenicillanic acid acyltransferase (IAT). This enzyme exchanges the L-α-aminoadipoyl side chain of IPN with exogenous acyl groups (e.g., phenylacetyl-CoA) [4] [9].
  • Cephalosporin biosynthesis: In Acremonium chrysogenum and streptomycetes (e.g., Streptomyces clavuligerus), IPN is first epimerized to penicillin N by isopenicillin N epimerase (CefD). Penicillin N then undergoes ring expansion via deacetoxycephalosporin C synthase (DAOCS) to form the cephem nucleus of cephalosporins [1] [4].

Table 1: Key Enzymes in β-Lactam Biosynthesis Pathways

EnzymeGeneFunctionMetal Cofactor
Isopenicillin N synthasepcbCConverts ACV to isopenicillin N(1−) via bicyclizationFe²⁺
Isopenicillin N epimerasecefDEpimerizes L-α-AAA side chain of IPN to D-form (yielding penicillin N)None
AcyltransferasepenDEExchanges α-aminoadipoyl side chain of IPN with hydrophobic acyl groupsNone
Deacetoxycephalosporin C synthasecefEFExpands five-membered penicillin ring to six-membered cephem ringFe²⁺, α-ketoglutarate

Substrate Specificity of δ-(L-α-Aminoadipoyl)-L-Cysteinyl-D-Valine (ACV) Tripeptide

The ACV tripeptide serves as the universal precursor for IPNS across β-lactam-producing organisms. IPNS exhibits remarkable regio- and stereoselectivity for ACV, facilitated by an iron-centered coordination mechanism. Structural studies reveal that ACV binds to the Fe²⁺ active site via its cysteine thiolate group, displacing two water molecules and the Gln330 residue to adopt a square pyramidal geometry [3] [7] [9]. This thiolate ligation lowers the redox potential of iron, enabling dioxygen activation [8].

Despite strict stereochemical requirements for LLD-ACV, IPNS tolerates modifications to the valine moiety, leading to alternative β-lactam products:

  • Valine substitutions: Replacement with D-α-aminobutyrate (ACAb) yields a mixture of penam and cephem products due to altered ring closure geometry [10].
  • Allylglycine analogs: Generate deacetoxycephalosporins through direct ring expansion without epimerization [4] [10].
  • Steric constraints: The active site cavity (∼360 ų) accommodates variations in the valinyl side chain but restricts larger residues at the cysteine position [5] [10].

Table 2: IPNS Reactivity with ACV Analogues

Substrate AnaloguePrimary Products FormedStructural Basis
δ-(L-α-aminoadipoyl)-L-Cys-D-Val (ACV)Isopenicillin NOptimal fit for bicyclization
δ-(L-α-aminoadipoyl)-L-Cys-D-Abu (ACAb)Methyl penams + cephamReduced steric bulk allows alternative cyclization modes
δ-(L-α-aminoadipoyl)-L-Cys-D-AllylglyDeacetoxycephalosporin CAllyl group directs ring expansion
δ-(L-α-aminoadipoyl)-L-Ser-D-ValNo cyclic productsThiol absence prevents Fe ligation and radical initiation

The catalytic mechanism proceeds through a series of iron-oxo intermediates:

  • Dioxygen binding: O₂ occupies the coordination site trans to Asp216 after ACV binding [3] [8].
  • Hydrogen abstraction: Superoxide abstracts the pro-3S hydrogen from cysteine, forming a thioaldehyde intermediate [8] [9].
  • β-lactam formation: Amide nitrogen attacks the thioaldehyde, closing the β-lactam ring with concurrent release of water [3] [7].
  • Thiazolidine closure: Ferryl-oxo species abstracts hydrogen from valine β-carbon, enabling sulfur attack to form the second ring [3] [8].

Evolutionary Conservation of β-Lactam Precursor Synthesis Across Microbial Taxa

The IPNS enzyme represents an evolutionarily conserved mechanism for β-lactam biosynthesis across phylogenetically diverse microorganisms. Key structural and genetic features demonstrate both conservation and divergence:

  • Structural conservation: IPNS adopts a "jelly-roll" β-barrel fold housing the active site, a motif shared with other non-heme iron oxidases like 1-aminocyclopropane-1-carboxylic acid oxidase [7] [9]. Within this fold, the iron-binding triad (His214/Asp216/His270 in A. nidulans) is strictly conserved and essential for catalysis [6] [8] [9].

  • Fungal vs. bacterial systems:

  • Fungi (Penicillium, Aspergillus): IPNS genes (pcbC) are clustered with ACV synthetase (pcbAB) and acyltransferase (penDE) genes on a single chromosome [1] [9].
  • Bacteria (Streptomyces, Nocardia): IPNS shows higher stability than fungal isoforms and is clustered with cephalosporin biosynthesis genes (cefD, cefE, cefF) [1] [6]. Notably, P. chrysogenum lacks a functional cefD homolog and cannot epimerize IPN to penicillin N, explaining its exclusive production of penicillins [1].

  • Evolutionary outliers: Some bacteria possess IPNS-like proteins with unknown functions. Pseudomonas aeruginosa PAO1 encodes a putative IPNS homolog (PaIPNS) that retains the jelly-roll fold and iron-binding triad but cannot bind ACV due to a constricted active site pocket (∼50% smaller volume). This suggests neofunctionalization in non-β-lactam producers [5].

  • Horizontal gene transfer: The discontinuous distribution of β-lactam biosynthesis genes across taxa, coupled with high sequence similarity between fungal and streptomycete IPNS enzymes (45-50% identity), supports horizontal gene transfer as a key driver in the evolution of antibiotic production [1] [6].

Table 3: Evolutionary Variations in IPNS Metal Coordination

OrganismConserved Metal LigandsCoordination GeometryKey Adaptations
Aspergillus nidulansHis214, Asp216, His270Octahedral → Square pyramidalGln330 displacement upon ACV binding
Streptomyces clavuligerusHis205, Asp207, His261Similar to fungal IPNSEnhanced enzyme stability
Pseudomonas aeruginosaHis201, Asp203, His257Conserved triadRestricted substrate pocket (no ACV binding)

Properties

Product Name

isopenicillin N(1-)

IUPAC Name

(2S,5R,6R)-6-[[(5S)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C14H20N3O6S-

Molecular Weight

358.39 g/mol

InChI

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t6-,8+,9-,11+/m0/s1

InChI Key

MIFYHUACUWQUKT-GTQWGBSQSA-M

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)[O-])[NH3+])C(=O)[O-])C

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